molecular formula C20H20N4O3S3 B2754711 N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 954039-84-0

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2754711
CAS No.: 954039-84-0
M. Wt: 460.59
InChI Key: QZOGAGMYUNQTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S3 and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Design and Pharmacological Evaluation of Analog Compounds

Research into compounds structurally related to N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide focuses on their pharmacological potential, particularly as inhibitors of specific enzymes or receptors. A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related, highlights their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have demonstrated efficacy in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, suggesting a therapeutic potential for cancer treatment by targeting glutaminase activity (Shukla et al., 2012).

Optoelectronic Applications

Compounds with structural features akin to this compound have been explored for optoelectronic applications. For example, thiazole-containing monomers synthesized through amidification reactions have been studied for their optoelectronic properties. These monomers, when polymerized, exhibit optical band gaps and switching times that could be advantageous for electronic and photonic devices. This research opens up potential applications in the development of materials for optoelectronic devices (Camurlu & Guven, 2015).

Antitumor Activity

A significant area of research for compounds similar to this compound is in the evaluation of their antitumor activity. Studies have synthesized and evaluated a series of derivatives for their potential antitumor effects against various human tumor cell lines. These investigations aim to identify new therapeutic agents for cancer treatment by exploiting the unique structural and chemical properties of these compounds (Yurttaş, Tay, & Demirayak, 2015).

Chemoselective Synthesis for Drug Development

The chemoselective acetylation of amino groups in related compounds, aiming for the synthesis of drug intermediates, represents another application. This synthetic approach has been utilized in the development of intermediates for antimalarial drugs, demonstrating the versatility of these compounds in drug synthesis and development processes (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes derived from pyrazole-acetamide and their antioxidant activities highlights the chemical diversity and potential health-related applications of these compounds. The formation of Co(II) and Cu(II) complexes has been studied, revealing significant antioxidant activities. These findings suggest possible applications in developing therapeutic agents with antioxidant properties, which could be beneficial in treating diseases associated with oxidative stress (Chkirate et al., 2019).

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S3/c1-13(25)22-14-4-2-5-15(8-14)23-19(27)12-30-20-24-16(11-29-20)9-18(26)21-10-17-6-3-7-28-17/h2-8,11H,9-10,12H2,1H3,(H,21,26)(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOGAGMYUNQTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.